molecular formula C8H11N3 B13789861 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 69390-17-6

2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B13789861
CAS No.: 69390-17-6
M. Wt: 149.19 g/mol
InChI Key: WVMQGQUDRDFDFA-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclopentanone with guanidine in the presence of a base, such as sodium ethoxide, to form the desired pyrimidine ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

69390-17-6

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C8H11N3/c1-5-10-7-4-2-3-6(7)8(9)11-5/h2-4H2,1H3,(H2,9,10,11)

InChI Key

WVMQGQUDRDFDFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N

Origin of Product

United States

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